molecular formula C18H17ClN4O5S3 B2931890 (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide CAS No. 946244-62-8

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide

Cat. No.: B2931890
CAS No.: 946244-62-8
M. Wt: 500.99
InChI Key: SXYWQWDSQHLMJA-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O5S3 and its molecular weight is 500.99. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O5S3/c1-21-13-3-2-12(23(25)26)10-14(13)29-18(21)20-17(24)11-6-8-22(9-7-11)31(27,28)16-5-4-15(19)30-16/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYWQWDSQHLMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's structure includes a piperidine ring, a sulfonyl group, and a substituted benzo[d]thiazole moiety, which are known to contribute to its pharmacological properties. The presence of the 5-chlorothiophenyl group adds to its lipophilicity, potentially enhancing its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit varying degrees of antibacterial activity. For instance, compounds containing similar structural motifs have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The compound is hypothesized to follow this trend, although specific data on its antibacterial efficacy is still under investigation.

Enzyme Inhibition

Sulfonamides are also recognized for their ability to inhibit various enzymes. Notably, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. In one study, several derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may possess comparable inhibitory properties.

Case Studies and Research Findings

  • Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in bacterial metabolism and enzyme function, which could lead to its antibacterial and inhibitory effects .
  • Pharmacological Profiles : A series of synthesized compounds bearing similar functional groups were tested for their pharmacological profiles. The findings revealed that modifications in the substituents significantly affected their biological activities, suggesting that the structural components of this compound could be optimized for enhanced efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A10.52.145.0
Compound B8.00.633.5
Compound C15.01.137.0
Target Compound TBD TBD TBD

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